4-Amino-1-butylcyclohexan-1-ol
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Overview
Description
4-Amino-1-butylcyclohexan-1-ol: is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is a cyclohexanol derivative with an amino group and a butyl chain attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-butylcyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-Amino-1-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-butylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-1-butylcyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound can be used as a ligand or a probe to study the interactions of amino alcohols with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Amino-1-butylcyclohexan-1-ol depends on its specific applicationThese interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of a butyl group.
4-Amino-1-ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of a butyl group.
4-Amino-1-propylcyclohexan-1-ol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 4-Amino-1-butylcyclohexan-1-ol is unique due to its longer butyl chain, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity .
Properties
IUPAC Name |
4-amino-1-butylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-10(12)7-4-9(11)5-8-10/h9,12H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJILXQUGLSGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(CC1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481016-31-2 |
Source
|
Record name | 4-amino-1-butylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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